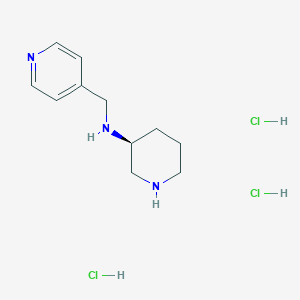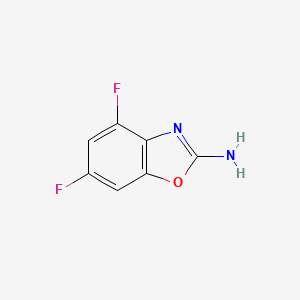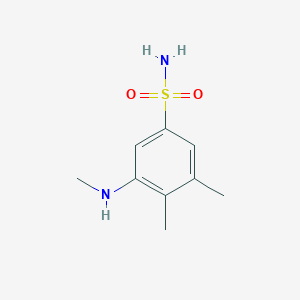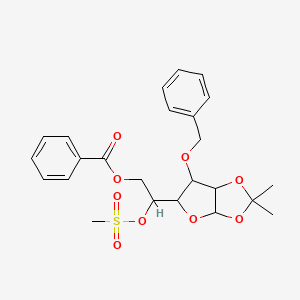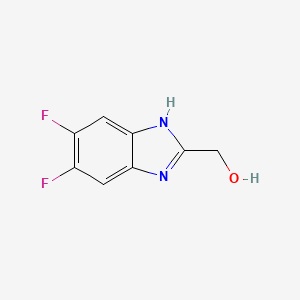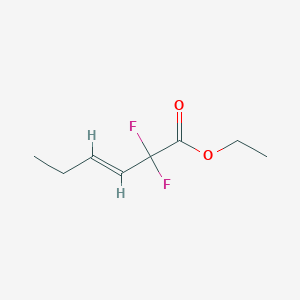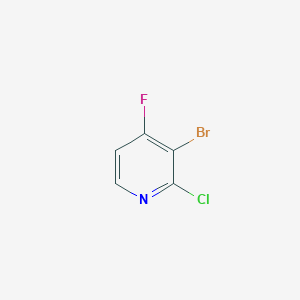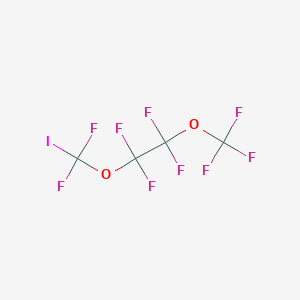
6-Iodononafluoro-2,5-dioxahexane
Overview
Description
6-Iodononafluoro-2,5-dioxahexane is an organofluorine compound with the molecular formula C₄F₉IO₂ and a molar mass of 377.93 g/mol . This compound is characterized by the presence of iodine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodononafluoro-2,5-dioxahexane typically involves the reaction of perfluorinated compounds with iodine-containing reagents. One common method includes the reaction of perfluorinated diols with iodine monochloride (ICl) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety measures to handle the reactive and potentially hazardous chemicals involved .
Chemical Reactions Analysis
Types of Reactions
6-Iodononafluoro-2,5-dioxahexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of iodide ions and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides (e.g., NaCl, NaBr) and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various halogenated or alkoxylated derivatives of the original compound.
Oxidation Reactions: Products include higher oxidation state compounds, such as iodates or perfluorinated carboxylic acids.
Reduction Reactions: Products include iodide ions and reduced perfluorinated compounds.
Scientific Research Applications
6-Iodononafluoro-2,5-dioxahexane is utilized in a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings
Mechanism of Action
The mechanism of action of 6-Iodononafluoro-2,5-dioxahexane involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound acts as a leaving group in substitution reactions, facilitating the formation of new carbon-iodine bonds. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density around the reactive sites. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
6-Bromononafluoro-2,5-dioxahexane: Similar in structure but with a bromine atom instead of iodine.
6-Chlorononafluoro-2,5-dioxahexane: Similar in structure but with a chlorine atom instead of iodine.
6-Fluorononafluoro-2,5-dioxahexane: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
6-Iodononafluoro-2,5-dioxahexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and mechanisms, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-[difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9IO2/c5-1(6,15-3(9,10)11)2(7,8)16-4(12,13)14 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWASZGFIYQTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(F)(F)I)(F)F)(OC(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896475 | |
| Record name | 1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138370-72-6 | |
| Record name | 1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


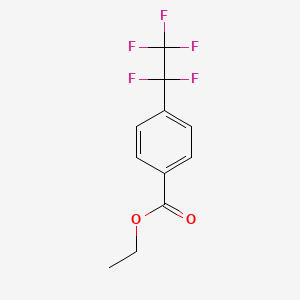
![Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-](/img/structure/B3039797.png)

